molecular formula C18H11ClN2O4S B11610991 {2-chloro-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid

{2-chloro-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B11610991
M. Wt: 386.8 g/mol
InChI Key: DGEPEMZBWNFRGD-OVCLIPMQSA-N
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Description

{2-chloro-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid is a complex organic compound with a unique structure that combines elements of thiazole, benzimidazole, and phenoxyacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-chloro-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid typically involves multiple steps, starting with the preparation of the thiazole and benzimidazole intermediates. These intermediates are then coupled through a series of reactions, including condensation and substitution, to form the final compound. Common reagents used in these reactions include chloroacetic acid, thionyl chloride, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{2-chloro-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-chloro-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases where these pathways are dysregulated.

Industry

In industry, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their thermal stability, mechanical strength, and resistance to degradation.

Mechanism of Action

The mechanism of action of {2-chloro-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to the activation or inhibition of specific pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar phenoxyacetic acid structure.

    2,4-dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar mode of action.

    2,4,5-trichlorophenoxyacetic acid (2,4,5-T): A herbicide with a more complex structure and similar applications.

Uniqueness

What sets {2-chloro-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid apart is its unique combination of thiazole, benzimidazole, and phenoxyacetic acid moieties. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H11ClN2O4S

Molecular Weight

386.8 g/mol

IUPAC Name

2-[2-chloro-4-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H11ClN2O4S/c19-11-7-10(5-6-14(11)25-9-16(22)23)8-15-17(24)21-13-4-2-1-3-12(13)20-18(21)26-15/h1-8H,9H2,(H,22,23)/b15-8+

InChI Key

DGEPEMZBWNFRGD-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC(=C(C=C4)OCC(=O)O)Cl)/S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=C(C=C4)OCC(=O)O)Cl)S3

Origin of Product

United States

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